

Ceralasertib's Superior Selectivity for ATR Kinase: A Comparative Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ceralasertib formate

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[City, State] – October 26, 2025 – New comparative data underscores the exceptional selectivity of Ceralasertib (AZD6738) for the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR). This guide provides a detailed comparison of Ceralasertib with other prominent ATR inhibitors, Berzosertib (VE-822) and Elimusertib (BAY 1895344), supported by experimental data and protocols for researchers, scientists, and drug development professionals.

Ceralasertib is an orally active and potent ATP-competitive inhibitor of ATR kinase.^{[1][2][3]} Its high selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. In preclinical studies, Ceralasertib has demonstrated significant antitumor activity, both as a monotherapy and in combination with DNA-damaging agents, particularly in tumors with existing DNA repair deficiencies.^{[1][4]}

Comparative Selectivity Profile

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of Ceralasertib and other ATR inhibitors against ATR and a panel of related kinases. Lower IC₅₀ values indicate higher potency.

Kinase	Ceralasertib (AZD6738) IC50 (nM)	Berzosertib (VE-822) IC50 (nM)	Elimusertib (BAY 1895344) IC50 (nM)
ATR	1[2][5]	19[6][7]	7[8][9]
ATM	>5000[10]	2600[6]	1420[8]
DNA-PK	>5000[10]	18100[6]	332[8]
mTOR	5700 (GI50)[11][12]	>1000[13]	~427 (61-fold selective over ATR)[8]
PI3K	>5000[10]	220 (PI3Ky)[13]	3270[8]

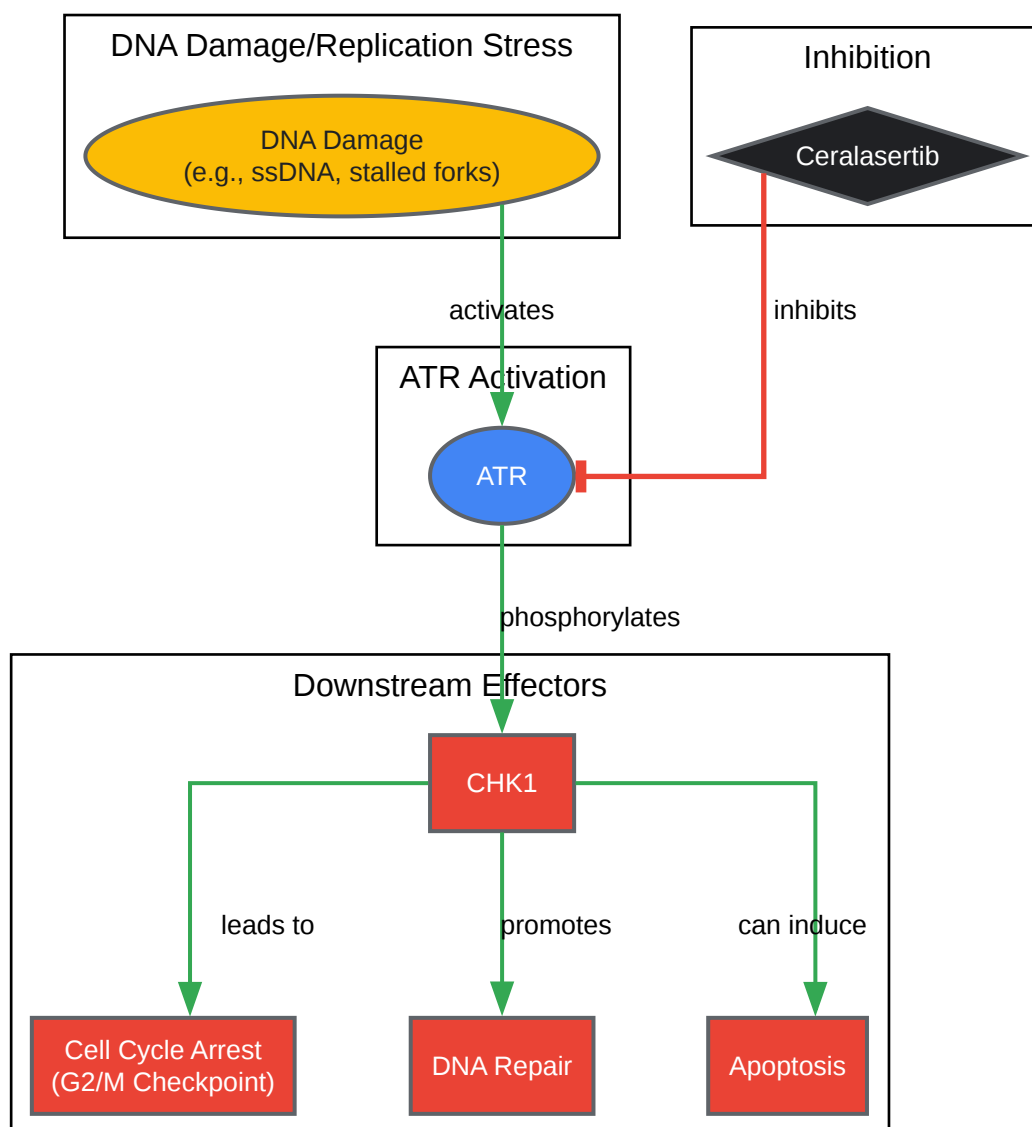
Data compiled from multiple sources.[2][5][6][7][8][9][10][11][12][13] Note: Assay conditions may vary between studies.

As the data indicates, Ceralasertib exhibits remarkable potency for ATR with an IC50 of 1 nM.[2][5] Notably, it demonstrates a high degree of selectivity against other members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, including ATM and DNA-PK, with IC50 values greater than 5 μ M.[10] A broad kinase screen of over 400 kinases revealed that none were inhibited by more than 50% at a 1 μ M concentration of Ceralasertib.[10] The closest off-target activity was observed against mTOR, with a GI50 of 5.7 μ M.[11][12] This represents an approximately 300-fold selectivity for ATR over its homologs.

In comparison, while Berzosertib and Elimusertib are also potent ATR inhibitors, they show less selectivity against other kinases. Berzosertib, for instance, has an IC50 of 2.6 μ M for ATM, and Elimusertib has an IC50 of 332 nM for DNA-PK.[6][8]

ATR Signaling Pathway

The ATR signaling pathway is a crucial component of the cellular response to DNA damage and replication stress. The diagram below illustrates the central role of ATR in this pathway.



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Caption: ATR Signaling Pathway and Inhibition by Ceralasertib.

Upon DNA damage or replication stress, ATR is activated and phosphorylates downstream targets, most notably the checkpoint kinase 1 (CHK1).^{[14][15][16]} This phosphorylation cascade leads to cell cycle arrest, providing time for DNA repair.^{[15][16]} If the damage is irreparable, this pathway can also induce apoptosis. Ceralasertib selectively inhibits ATR, thereby preventing the activation of CHK1 and abrogating the DNA damage response.

Experimental Protocols

The selectivity of Ceralasertib and other kinase inhibitors is determined using various biochemical and cell-based assays. Below are overviews of two common methodologies.

Kinase Selectivity Profiling using LanthaScreen™ Kinase Binding Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) method used to measure the binding of an inhibitor to a kinase.

Objective: To determine the IC₅₀ value of a test compound against a panel of kinases.

Principle: The assay relies on the binding of a fluorescently labeled, ATP-competitive tracer to the kinase of interest. The kinase is labeled with a europium-tagged antibody. When the tracer binds to the kinase, FRET occurs between the europium donor and the tracer's acceptor fluorophore. A test compound that binds to the kinase's ATP pocket will displace the tracer, leading to a decrease in the FRET signal.

General Protocol:

- **Reagent Preparation:** Prepare solutions of the kinase, a europium-labeled anti-tag antibody, the fluorescent tracer, and the test compound (Ceralasertib) at various concentrations.
- **Assay Plate Setup:** Add the test compound dilutions to a 384-well plate.
- **Kinase/Antibody Addition:** Add a pre-mixed solution of the kinase and the europium-labeled antibody to the wells containing the test compound.
- **Tracer Addition:** Add the fluorescent tracer to initiate the binding reaction.
- **Incubation:** Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
- **Data Acquisition:** Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths (one for the europium donor and one for the acceptor fluorophore).

- **Data Analysis:** Calculate the ratio of the acceptor to donor fluorescence. Plot the ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinome-wide Selectivity Profiling using Kinobeads™

This chemoproteomics approach allows for the assessment of inhibitor selectivity against a large number of kinases in their native state from a cell lysate.

Objective: To identify the kinase targets of a compound and quantify its binding affinity across the kinome.

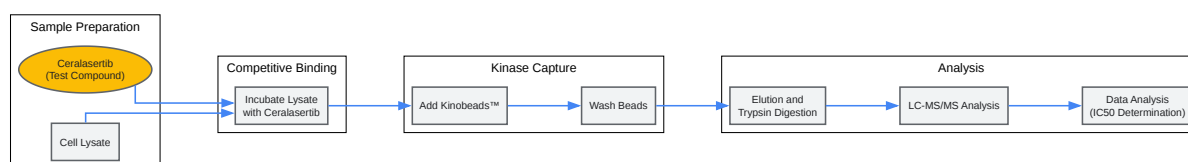
Principle: Kinobeads™ are composed of sepharose beads derivatized with a mixture of non-selective, ATP-competitive kinase inhibitors. These beads are used to capture a broad range of kinases from a cell lysate. In a competitive binding experiment, the cell lysate is pre-incubated with the test compound. The compound will bind to its target kinases, preventing them from being captured by the Kinobeads™. The proteins bound to the beads are then identified and quantified using mass spectrometry.

General Protocol:

- **Cell Lysate Preparation:** Prepare a protein lysate from cultured cells.
- **Competitive Binding:** Incubate the cell lysate with various concentrations of the test compound (Ceralasertib).
- **Kinase Enrichment:** Add the Kinobeads™ slurry to the lysate and incubate to allow for the capture of kinases not bound to the test compound.
- **Washing:** Wash the beads to remove non-specifically bound proteins.
- **Elution and Digestion:** Elute the bound proteins from the beads and digest them into peptides using trypsin.
- **LC-MS/MS Analysis:** Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

- **Data Analysis:** The amount of each kinase captured by the beads is inversely proportional to its affinity for the test compound. Dose-response curves are generated for each identified kinase to determine their respective binding affinities.

The experimental workflow for Kinobeads™ is depicted in the diagram below.



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Caption: Experimental Workflow for Kinobeads™ Profiling.

Conclusion

The data presented in this guide clearly demonstrates that Ceralasertib is a highly potent and selective inhibitor of ATR kinase. Its superior selectivity profile compared to other ATR inhibitors like Berzosertib and Elimusertib suggests a lower potential for off-target effects, which is a desirable characteristic for a therapeutic agent. The detailed experimental protocols provide a framework for researchers to validate these findings and further explore the activity of Ceralasertib in various preclinical models. This information is vital for the ongoing development of ATR inhibitors as a promising class of anticancer drugs.

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- To cite this document: BenchChem. [Ceralasertib's Superior Selectivity for ATR Kinase: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15293697#validation-of-ceralasertib-formate-s-selectivity-for-atr-kinase>]

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